4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl methyl sulfone
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Overview
Description
4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl methyl sulfone is a complex organic compound with a unique structure that combines a carbazole core with an ethyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl methyl sulfone typically involves multiple steps. One common method includes the Fischer indole cyclization, where an indole derivative is cyclized in the presence of glacial acetic acid and concentrated hydrochloric acid . This process is followed by a series of reactions, including Wolff–Kishner reduction and aromatization, to yield the desired carbazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl methyl sulfone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the carbazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the carbazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the carbazole core .
Scientific Research Applications
4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl methyl sulfone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl methyl sulfone involves its interaction with specific molecular targets and pathways. For example, it may act as a mediator in electron transfer processes or interact with enzymes to modulate their activity . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
9-ethyl-9H-carbazole-3-carbaldehyde: This compound shares a similar carbazole core but differs in the functional groups attached to it.
N-ethylcarbazole-based bis-thiosemicarbazones: These compounds have a similar carbazole structure but include thiosemicarbazone groups, which confer different properties.
Uniqueness
The uniqueness of 4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl methyl sulfone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H25N3O2S |
---|---|
Molecular Weight |
371.5g/mol |
IUPAC Name |
9-ethyl-3-[(4-methylsulfonylpiperazin-1-yl)methyl]carbazole |
InChI |
InChI=1S/C20H25N3O2S/c1-3-23-19-7-5-4-6-17(19)18-14-16(8-9-20(18)23)15-21-10-12-22(13-11-21)26(2,24)25/h4-9,14H,3,10-13,15H2,1-2H3 |
InChI Key |
YGUJRTGZNGUEFD-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C)C4=CC=CC=C41 |
Origin of Product |
United States |
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